tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate chemical properties
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Introduction: The Strategic Role of a Protected Scaffold
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This molecule is not merely a chemical curiosity; it is a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. The strategic installation of the Boc group transforms the reactive secondary amine of the tetrahydroquinoline scaffold into a stable carbamate. This modification serves two primary purposes: it masks the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions, and it enhances the solubility of the scaffold in common organic solvents.[1]
The true value of this compound lies in its function as a versatile intermediate.[1][2] The Boc group is prized for its stability across a wide range of reaction conditions—including many nucleophilic, basic, and reductive environments—yet it can be removed cleanly and efficiently under mild acidic conditions.[1][3] This "protect-transform-deprotect" strategy allows chemists to perform intricate modifications on the aromatic ring or the aliphatic portion of the dihydroquinoline core, ultimately leading to the synthesis of complex, pharmacologically active molecules.[4][5] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These characteristics dictate purification strategies, reaction conditions, and analytical verification.
Core Properties
The fundamental physicochemical properties of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate are summarized below. These values are essential for calculating molar equivalents, predicting solubility, and establishing identity.
| Property | Value | Source |
| CAS Number | 138350-92-2 | [6] |
| Molecular Formula | C₁₄H₁₉NO₂ | [6] |
| Molecular Weight | 233.31 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate | [6] |
| InChI Key | HTDOHIVUPFBSNR-UHFFFAOYSA-N | [6] |
Spectroscopic Signature
While specific spectra can vary based on the solvent and instrument, the following provides a general guide to the expected spectroscopic data for structural confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by several key regions. A large singlet integrating to 9 protons is observed around δ 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group. The aliphatic protons on the dihydroquinoline ring typically appear as multiplets between δ 1.8 and 3.8 ppm. The aromatic protons on the benzene ring will appear further downfield, typically between δ 6.8 and 7.5 ppm, with splitting patterns dependent on the substitution.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the carbonyl carbon of the Boc group around δ 154 ppm. The methyl carbons of the tert-butyl group appear upfield, near δ 28 ppm. Signals for the aliphatic and aromatic carbons of the dihydroquinoline core will also be present in their respective regions.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 234.3. Depending on the ionization method, fragments corresponding to the loss of the Boc group or isobutylene may also be observed.
Synthesis: The Boc Protection Strategy
The most common and direct route to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is the N-protection of commercially available 1,2,3,4-tetrahydroquinoline. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The causality behind this choice is Boc₂O's high reactivity towards nucleophiles (like the amine) and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the amine, enhancing its nucleophilicity.
Caption: Workflow for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.
Experimental Protocol: N-Boc Protection
This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material (TLC) and characterization of the product (NMR, MS) matching expected data. The workup is designed to remove excess reagents and byproducts.
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Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent mixture such as dioxane and 1N aqueous sodium hydroxide (1:1 v/v), add di-tert-butyl dicarbonate (1.2-1.5 eq).[7] Dichloromethane (DCM) can also be used as a solvent, often with a non-aqueous base like 4-dimethylaminopyridine (DMAP).[7]
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Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 4-16 hours).
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Workup & Isolation: If using a biphasic system, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]
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Purification: Combine the organic layers, wash with saturated brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).[7] Filter the drying agent and concentrate the solvent under reduced pressure.
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Final Product: The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[7]
Reactivity and Key Chemical Transformations
The chemical utility of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is defined by two main types of reactivity: the cleavage of the Boc protecting group and the functionalization of the dihydroquinoline scaffold.
N-Boc Deprotection: Regenerating the Amine
The acid-lability of the Boc group is its most important feature. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for its removal.[3]
Mechanism of Deprotection: The process is initiated by the protonation of the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the conjugate base of the acid or eliminated to form isobutylene gas.[3][8]
Caption: Acid-catalyzed deprotection pathway for the Boc group.
Experimental Protocol: N-Boc Deprotection with TFA
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Reaction Setup: Dissolve the tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in a minimal amount of a dry solvent such as dichloromethane (DCM).
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Execution: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
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Workup & Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Caution: TFA is highly corrosive.
-
Neutralization: Dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 1,2,3,4-tetrahydroquinoline.
Reactions of the Dihydroquinoline Core
With the nitrogen protected, the dihydroquinoline scaffold can be functionalized. The Boc group acts as a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its steric bulk can hinder substitution at the C8 position. Functionalized derivatives, such as those with formyl or hydroxyl groups, serve as key intermediates for building more complex molecular architectures.[1][4] The aldehyde functionality, for instance, allows for modifications like condensation reactions, reductions to alcohols, or oxidations to carboxylic acids.[1][4][5]
Applications in Drug Discovery and Synthesis
The true value of this scaffold is realized in its application as a versatile intermediate for creating novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.
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Scaffold for SAR Studies: By using tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate, medicinal chemists can readily synthesize a library of analogues.[4] Different functional groups can be introduced onto the aromatic ring, and after Boc deprotection, the regenerated amine can be acylated, alkylated, or used in reductive amination to explore structure-activity relationships (SAR).
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Synthesis of Bioactive Molecules: This compound is a key starting material for pharmaceuticals targeting a range of conditions, including neurological and inflammatory diseases.[2][4] Its rigid conformation and ability to be easily derivatized make it an ideal core for designing receptor ligands and enzyme inhibitors where precise spatial orientation of functional groups is critical for binding affinity and selectivity.[4][5]
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Intermediate for Complex Heterocycles: The protected scaffold allows for the construction of more complex fused heterocyclic systems, which are of significant interest in drug development.[1]
Conclusion
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a cornerstone intermediate in synthetic organic chemistry. Its utility is derived from the robust yet readily cleavable nature of the Boc protecting group, which enables chemists to unlock the full synthetic potential of the dihydroquinoline scaffold. From its straightforward synthesis to its predictable reactivity and broad applicability in constructing complex, high-value molecules, this compound provides a reliable and strategic platform for innovation in both academic research and industrial drug development.
References
-
MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. Available from: [Link].
-
PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | C14H19NO3 | CID 67304757. National Center for Biotechnology Information. Available from: [Link].
-
MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. Available from: [Link].
-
PubChem. Boc-6-amino-1,2,3,4-tetrahydroquinoline | C14H20N2O2 | CID 4083416. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link].
-
PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available from: [Link].
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link].
-
PubChem. 3,4-Ditert-butyl-1,2-dihydroisoquinoline | C17H25N | CID 155403912. National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate [myskinrecipes.com]
- 5. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate [myskinrecipes.com]
- 6. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
